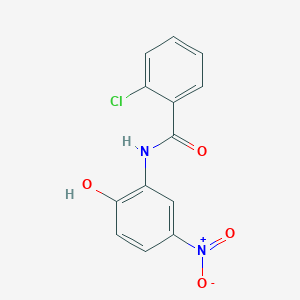![molecular formula C17H17ClN2O4 B15075907 Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro-substituted aniline, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-{[(5-chloro-2-ethoxyanilino)carbonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, chloro substitution, and benzoate ester make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C17H17ClN2O4 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
ethyl 4-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H17ClN2O4/c1-3-24-16(21)11-4-7-13(8-5-11)19-17(22)20-14-10-12(18)6-9-15(14)23-2/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Clave InChI |
VWGAAELMIVKTEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)
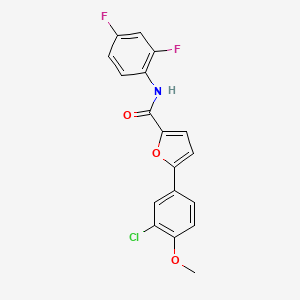
![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
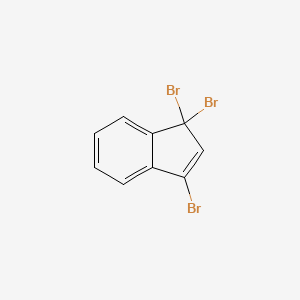
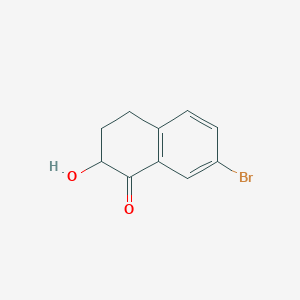
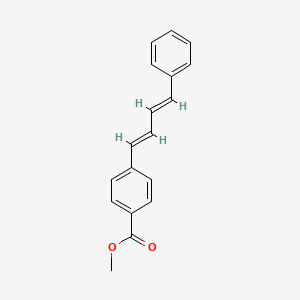
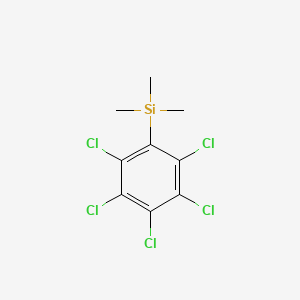
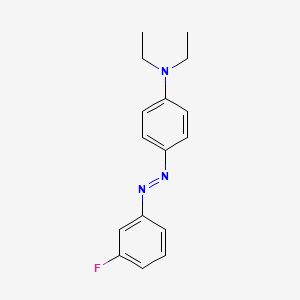
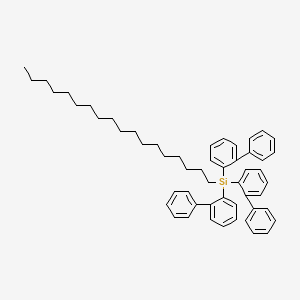
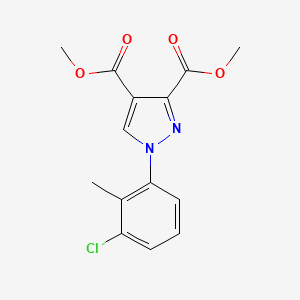
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
